N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide

Catalog No.
S11533518
CAS No.
M.F
C19H18N4O2S
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thia...

Product Name

N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide

IUPAC Name

N-(3-acetamidophenyl)-2-(benzylamino)-1,3-thiazole-4-carboxamide

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C19H18N4O2S/c1-13(24)21-15-8-5-9-16(10-15)22-18(25)17-12-26-19(23-17)20-11-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,24)(H,22,25)

InChI Key

OLWUMKMDPQDOLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NCC3=CC=CC=C3

N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its unique thiazole core and various functional groups. The molecular structure includes an acetylamino group attached to a phenyl ring, a benzylamino group, and a carboxamide function. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Typical of amides and thiazoles. Key reactions include:

  • Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Acylation: The amine functionalities can react with acyl chlorides to form new amides.
  • Reduction: The thiazole ring can be reduced under specific conditions, potentially altering its electronic properties and reactivity.

N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide has been investigated for various biological activities:

  • Antimicrobial Activity: Compounds with thiazole rings are known for their antimicrobial properties, which may extend to this derivative.
  • Anticancer Potential: Research indicates that thiazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition: Some studies have shown that similar compounds can act as enzyme inhibitors, which could be relevant for therapeutic applications.

The synthesis of N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide typically involves several steps:

  • Formation of Thiazole Ring: The initial step often involves the condensation of appropriate thioketones with amines to form the thiazole core.
  • Introduction of Functional Groups: Subsequent reactions introduce the acetylamino and benzylamino groups through acylation and alkylation reactions.
  • Final Carboxamide Formation: The final step involves the reaction of the thiazole derivative with an appropriate carboxylic acid derivative to yield the carboxamide.

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The uniqueness of N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups that may enhance its biological activity compared to these similar compounds. Its structural diversity allows for varied interactions within biological systems, making it a valuable candidate for further research in drug development.

Interaction studies involving N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide focus on its binding affinity with biological targets, including:

  • Protein-Ligand Interactions: Evaluating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Receptor Binding Studies: Assessing its affinity for various receptors may elucidate its potential therapeutic uses.

Several compounds share structural similarities with N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide. These include:

Compound NameStructureUnique Features
N-benzhydryl-2-phenyl-1,3-thiazole-4-carboxamideContains a benzhydryl groupKnown for potent anticancer activity
2-(Acetylamino)-N-[2-(Piperidin-1-Yl)phenyl]-1,3-Thiazole-4-CarboxamideIncorporates a piperidine moietyExhibits distinct pharmacological properties
5-(Aminomethyl)-2-methylthiazoleSimpler thiazole structureFocused on antimicrobial activity

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

366.11504700 g/mol

Monoisotopic Mass

366.11504700 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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